![molecular formula C10H12Cl3N3O2 B13473399 2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of cancer research .
准备方法
The synthesis of 2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions are commonly used in its synthesis, as mentioned earlier.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
科学研究应用
2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new drugs and other chemical products.
作用机制
The compound exerts its effects primarily by inhibiting multiple receptor tyrosine kinases, including FGFRs. By blocking these receptors, it interferes with the signaling pathways that promote cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
相似化合物的比较
Similar compounds to 2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride include other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
The uniqueness of 2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid dihydrochloride lies in its specific structure, which allows it to effectively inhibit FGFRs and other receptor tyrosine kinases, making it a promising candidate for cancer therapy .
属性
分子式 |
C10H12Cl3N3O2 |
|---|---|
分子量 |
312.6 g/mol |
IUPAC 名称 |
2-amino-3-(3-chloropyrrolo[2,3-b]pyridin-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H10ClN3O2.2ClH/c11-7-4-14(5-8(12)10(15)16)9-6(7)2-1-3-13-9;;/h1-4,8H,5,12H2,(H,15,16);2*1H |
InChI 键 |
OYYPZICHCZDVLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C1)N(C=C2Cl)CC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,3-dimethoxypropyl)-1-{[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}urea](/img/structure/B13473319.png)
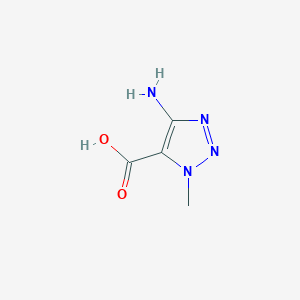
![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
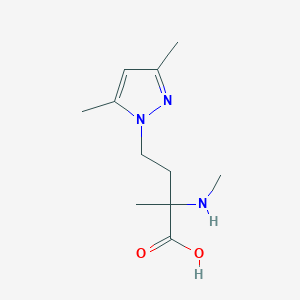
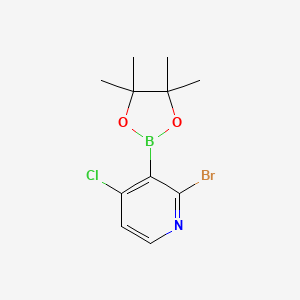
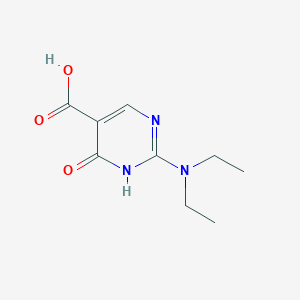
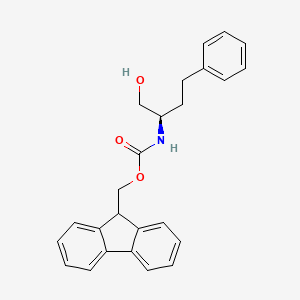
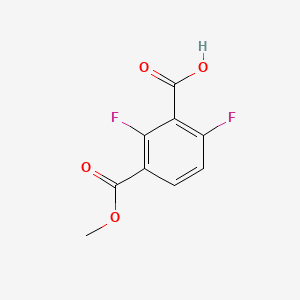
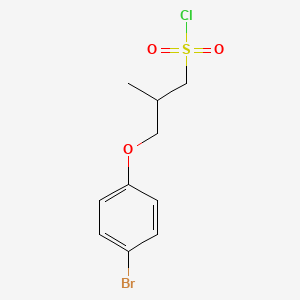
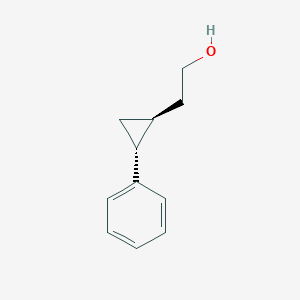
![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
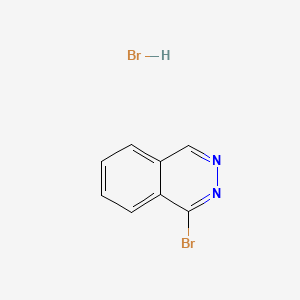

![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)
